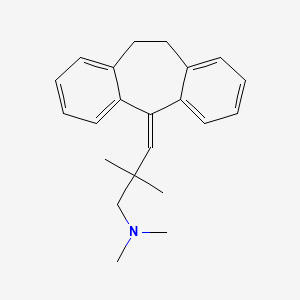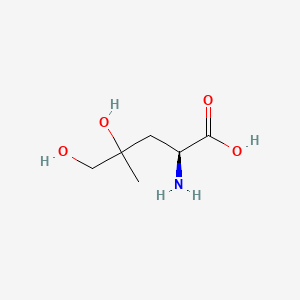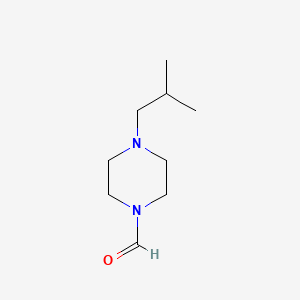
4-(2-Methylpropyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a piperazine ring substituted with a 2-methylpropyl group and an aldehyde functional group.
Méthodes De Préparation
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group. This is followed by the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(2-Methylpropyl)piperazine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(2-Methylpropyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic applications, including as anti-tubercular agents and kinase inhibitors.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
4-(2-Methylpropyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 4-methylpiperazine-1-carbaldehyde. While both compounds share the piperazine ring and aldehyde functional group, the presence of the 2-methylpropyl group in this compound imparts unique chemical and biological properties. Similar compounds include:
- 4-methylpiperazine-1-carbaldehyde
- N-methylpiperazine
- Piperazine-1-carbaldehyde
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and biological activities.
Propriétés
Numéro CAS |
21863-68-3 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-(2-methylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
AXXHITGPZZKPSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


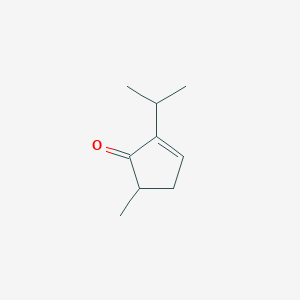
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
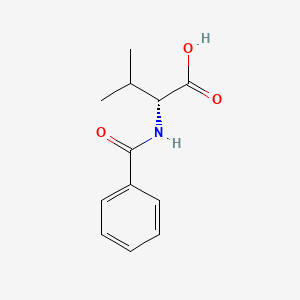

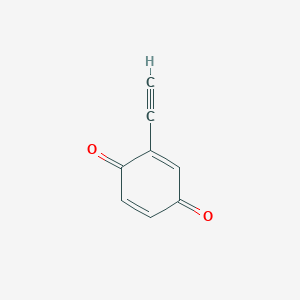
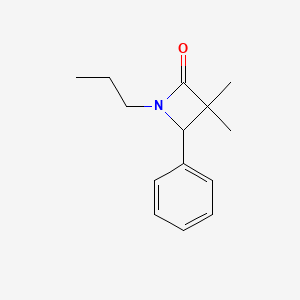
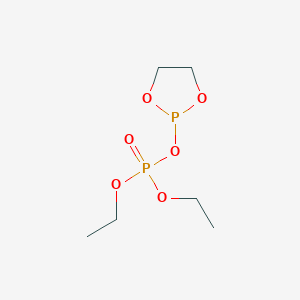
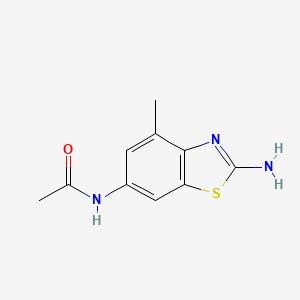

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
